molecular formula C10H7BrClN3O2S B14894797 Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate

Cat. No.: B14894797
M. Wt: 348.60 g/mol
InChI Key: FNJYNZFTSMJPHG-UHFFFAOYSA-N
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Description

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The bromination and chlorination of the pyrimidine ring are achieved through reactions with bromine and chlorine reagents, respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyrimidine-based molecules, such as:

Uniqueness

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to its specific combination of a thiophene ring with a brominated and chlorinated pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrClN3O2S

Molecular Weight

348.60 g/mol

IUPAC Name

methyl 3-[(5-bromo-2-chloropyrimidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C10H7BrClN3O2S/c1-17-9(16)7-6(2-3-18-7)14-8-5(11)4-13-10(12)15-8/h2-4H,1H3,(H,13,14,15)

InChI Key

FNJYNZFTSMJPHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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